N,N-dimethyl-3-nitrosoaniline

Descripción general

Descripción

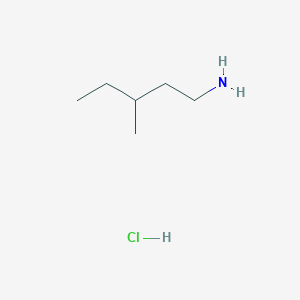

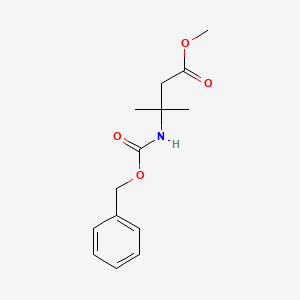

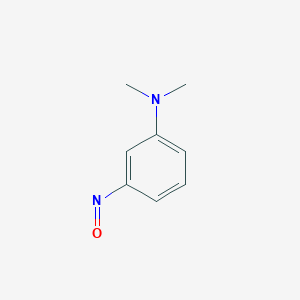

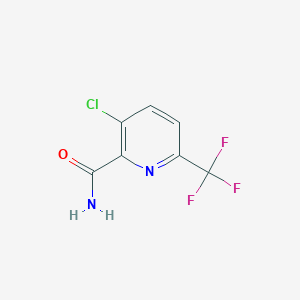

N,N-Dimethyl-3-nitroaniline is an organic chemical compound, a substituted derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound appears as a crystalline powder or crystals with an orange to orange-red color .

Molecular Structure Analysis

The molecular formula of N,N-Dimethyl-3-nitroaniline is C8H10N2O2 . The InChI Key is CJDICMLSLYHRPT-UHFFFAOYSA-N . The SMILES representation is CN©C1=CC=CC(=C1)N+=O .Physical And Chemical Properties Analysis

N,N-Dimethyl-3-nitroaniline has a molecular weight of 166.18 . It has a density of 1.193g/cm3 . The melting point ranges from 57°C to 61°C . The boiling point is 282.5°C at 760 mmHg . The flash point is 117°C .Aplicaciones Científicas De Investigación

Chemical Reactions and Complex Formation

N,N-dimethyl-3-nitrosoaniline (NDMA) is involved in various chemical reactions due to its unique properties. Greci et al. (2003) describe the formation of a complex salt when NDMA reacts with benzoyl chloride, resulting in products characterized by a new carbon-nitrogen bond derived from its nitrenium ion form (Greci et al., 2003). Similarly, Lewiński et al. (1993) reported that NDMA forms a molecular complex with 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, linked by a hydrogen bond and π-π* interactions (Lewiński et al., 1993).

Coordination Complexes

Cameron et al. (1994) explored the coordination complexes of NDMA with dimethyltin dichloride. Their studies, using solid-state NMR and Mössbauer spectroscopy, revealed insights into the classification and electronic characteristics of these complexes (Cameron et al., 1994).

Solvent Influence

Pawelka (1988) investigated the dipole moment of NDMA in different solvents. This study highlighted how solvent polarity affects the intramolecular electron donor-acceptor interaction in NDMA, providing insights into solute-solvent interactions and electronic structure disturbances (Pawelka, 1988).

Piezoelectric and Fluorescent Properties

In 2022, Baptista et al. demonstrated the piezoelectric and optical properties of NDMA nanocrystals embedded in poly-L-lactic acid fibers. This composite displayed high piezoelectric output and solid-state blue fluorescence, indicating potential applications in energy harvesting and emission applications (Baptista et al., 2022).

Mecanismo De Acción

Safety and Hazards

N,N-Dimethyl-3-nitrosoaniline is classified as a self-heating chemical that may catch fire. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area .

Propiedades

IUPAC Name |

N,N-dimethyl-3-nitrosoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUIXDDWSVPJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-nitrosoaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B3229123.png)

![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3229127.png)